molecular formula C16H17ClN4O B15184000 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-7-methyl-, monohydrochloride CAS No. 122113-25-1

6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-7-methyl-, monohydrochloride

Cat. No.: B15184000
CAS No.: 122113-25-1
M. Wt: 316.78 g/mol
InChI Key: DFUPNMZUMXDJGN-UHFFFAOYSA-N
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Description

6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-7-methyl-, monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolo-pyrimidine core fused with an isoquinoline moiety. The presence of a monohydrochloride group further enhances its chemical properties, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-7-methyl-, monohydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo-pyrimidine core, followed by the introduction of the isoquinoline moiety. Key steps include:

    Cyclization Reactions: Formation of the pyrrolo-pyrimidine core through cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the isoquinoline group via nucleophilic substitution reactions.

    Methylation: Addition of a methyl group to the pyrrolo-pyrimidine core using methylating agents such as methyl iodide.

    Hydrochloride Formation: Conversion to the monohydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-7-methyl-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the pyrrolo-pyrimidine and isoquinoline rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated compounds.

Scientific Research Applications

6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-7-methyl-, monohydrochloride has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: Used as a probe to study cellular processes and molecular pathways.

    Material Science:

Mechanism of Action

The mechanism of action of 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-7-methyl-, monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6H-Pyrrolo(2,3-d)pyrimidin-6-one derivatives: Compounds with similar core structures but different substituents.

    Isoquinoline derivatives: Compounds with the isoquinoline moiety but different core structures.

Uniqueness

The uniqueness of 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-7-methyl-, monohydrochloride lies in its combined pyrrolo-pyrimidine and isoquinoline structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

CAS No.

122113-25-1

Molecular Formula

C16H17ClN4O

Molecular Weight

316.78 g/mol

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one;hydrochloride

InChI

InChI=1S/C16H16N4O.ClH/c1-19-14(21)8-13-9-17-16(18-15(13)19)20-7-6-11-4-2-3-5-12(11)10-20;/h2-5,9H,6-8,10H2,1H3;1H

InChI Key

DFUPNMZUMXDJGN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC2=CN=C(N=C21)N3CCC4=CC=CC=C4C3.Cl

Origin of Product

United States

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